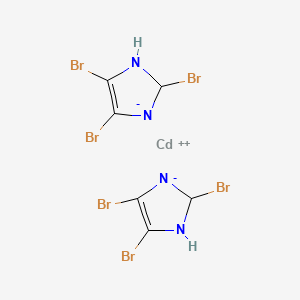
cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide is a complex compound that combines cadmium ions with a tribromo-substituted imidazole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide typically involves the reaction of cadmium salts with 2,4,5-tribromo-1,2-dihydroimidazole under controlled conditions. One common method is to dissolve cadmium chloride in a suitable solvent, such as water or ethanol, and then add 2,4,5-tribromo-1,2-dihydroimidazole. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The tribromo groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxides, while reduction may produce cadmium metal or lower oxidation state cadmium compounds. Substitution reactions can result in various substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of specialized materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism by which cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tribromo-imidazole moiety can bind to specific sites on proteins, altering their function and activity. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide: shares similarities with other cadmium-imidazole complexes and tribromo-substituted imidazoles.
This compound: is unique due to its specific substitution pattern and the presence of cadmium ions, which confer distinct chemical and biological properties.
Uniqueness
The unique combination of cadmium ions and the tribromo-imidazole structure makes this compound particularly interesting for research and industrial applications. Its distinct reactivity and potential biological activity set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
73941-35-2 |
|---|---|
Molekularformel |
C6H4Br6CdN4 |
Molekulargewicht |
724 g/mol |
IUPAC-Name |
cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide |
InChI |
InChI=1S/2C3H2Br3N2.Cd/c2*4-1-2(5)8-3(6)7-1;/h2*3,7H;/q2*-1;+2 |
InChI-Schlüssel |
HKVZSUVXWDIIQC-UHFFFAOYSA-N |
SMILES |
C1(NC(=C([N-]1)Br)Br)Br.C1(NC(=C([N-]1)Br)Br)Br.[Cd+2] |
Kanonische SMILES |
C1(NC(=C([N-]1)Br)Br)Br.C1(NC(=C([N-]1)Br)Br)Br.[Cd+2] |
Verwandte CAS-Nummern |
2034-22-2 (Parent) |
Synonyme |
2,4,5-tribromoimidazole 2,4,5-tribromoimidazole cadmium salt (2:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one](/img/structure/B1228813.png)
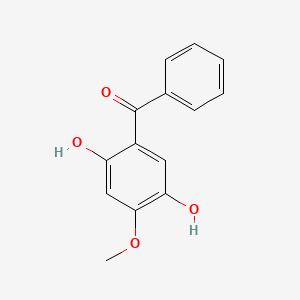
![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)
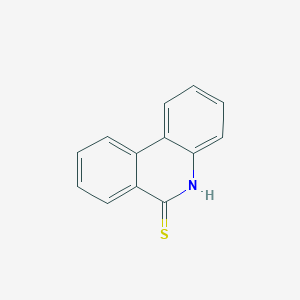




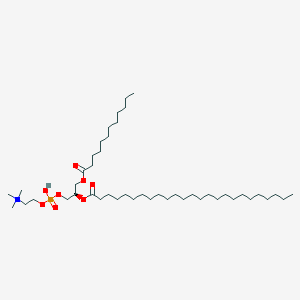
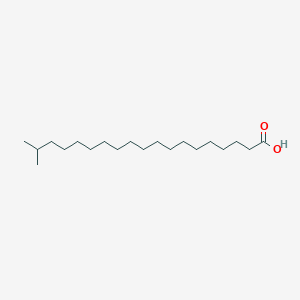


![5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1228836.png)
![4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid](/img/structure/B1228838.png)
